molecular formula C8H7ClN2O B8725629 (7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Cat. No. B8725629
M. Wt: 182.61 g/mol
InChI Key: AJCLOBGXYVRMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-8-7-5(1-2-10-8)3-6(4-12)11-7/h1-3,11-12H,4H2

InChI Key

AJCLOBGXYVRMNW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=C(N2)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (preparation described in Reference Example 1) (230 mg, 1.02 mmol) in tetrahydrofuran (4 mL) at 0° C. under an atmosphere of nitrogen was added portionwise lithium aluminum hydride (94 mg, 2.0 mmol). The reaction mixture was maintained at 0° C. for 4 h then quenched by adding water (100 μL), 15% aqueous sodium hydroxide (100 μL), and water (250 μL) successively. The mixture was filtered through a pad of diatomaceous earth, washing well with ethyl acetate. Solvent evaporation provided 184 mg of crude yellow solid. Purification by column chromatography (silica gel, 60:40 hexanes/ethyl acetate) afforded (7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (157 mg, 0.860 mmol, 84%) as an off-white powder: Rf 0.30 (silica gel, 70:30 hexanes/ethyl acetate); mp 185-187° C.; 1H NMR (300 MHz, CD3OD) δ4.94 (2H, s), 6.56 (1H, s), 7.49 (1H, d, J=5.5 Hz), 7.84 (1H, d, J=5.5 Hz); ESI MS m/z 183 [C8H7ClN2O+H]+; HPLC (H2O/CH3CN 100:0 to 0:100 over 20 min, hold for 10 min, 0.05% TFA added to solvents) 95.4% (AUC), tR=11.1 min.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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